molecular formula C19H21NO4 B268654 4-(Propanoylamino)phenyl 2-propoxybenzoate

4-(Propanoylamino)phenyl 2-propoxybenzoate

Cat. No. B268654
M. Wt: 327.4 g/mol
InChI Key: YSCTZFHYEAEUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Propanoylamino)phenyl 2-propoxybenzoate, commonly known as PAPB, is a chemical compound that has been widely studied for its potential applications in scientific research. PAPB is a benzamide derivative that belongs to the class of compounds known as benzoylphenylureas. This molecule has been shown to possess a range of interesting properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

PAPB has been shown to bind to the benzodiazepine site of GABA receptors, which results in an increase in the affinity of the receptor for GABA. This leads to an enhancement of GABAergic neurotransmission, which in turn can result in a range of physiological effects.
Biochemical and Physiological Effects:
PAPB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that PAPB can enhance the activity of GABA receptors, leading to an increase in the inhibitory tone of the central nervous system. This effect has been shown to be dose-dependent, with higher concentrations of PAPB resulting in greater enhancement of GABAergic neurotransmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PAPB in lab experiments is that it is a highly specific ligand for the benzodiazepine site of GABA receptors. This makes it a valuable tool for studying the function of these receptors in a range of experimental systems. However, one limitation of using PAPB is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for research involving PAPB. One area of interest is the development of new drugs that target the benzodiazepine site of GABA receptors. Another potential direction is the use of PAPB as a tool for studying the function of GABA receptors in different experimental systems, including in vivo models of neurological disorders. Finally, there is potential for the development of new synthetic methods for the production of PAPB, which could make it more widely available for use in research.

Synthesis Methods

PAPB can be synthesized using a variety of methods. One of the most common approaches involves the reaction of 4-aminophenyl 2-propoxybenzoate with propanoyl chloride in the presence of a base such as pyridine. This reaction results in the formation of PAPB as a white crystalline solid.

Scientific Research Applications

PAPB has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of PAPB as a tool for studying the function of GABA receptors. GABA receptors are important targets for the development of new drugs for the treatment of a range of neurological disorders, including anxiety, epilepsy, and schizophrenia.

properties

Product Name

4-(Propanoylamino)phenyl 2-propoxybenzoate

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

[4-(propanoylamino)phenyl] 2-propoxybenzoate

InChI

InChI=1S/C19H21NO4/c1-3-13-23-17-8-6-5-7-16(17)19(22)24-15-11-9-14(10-12-15)20-18(21)4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21)

InChI Key

YSCTZFHYEAEUBH-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)CC

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC(=O)CC

Origin of Product

United States

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